Cas no 74805-90-6 (Methylophiopogonone A)

Methylophiopogonone A structure
Methylophiopogonone A structure
Product Name:Methylophiopogonone A
CAS No:74805-90-6
MF:C19H16O6
MW:340.326745986938
MDL:MFCD26145133
CID:854872
Update Time:2025-04-19

Methylophiopogonone A Chemical and Physical Properties

Names and Identifiers

    • 4H-1-Benzopyran-4-one, 3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6,8-dimethyl-
    • METHYLOPHIOPOGONONE A
    • 3-(1,3-Benzodioxol-5-ylmethyl)-5,7-dihydroxy-6,8-dimethyl-4H-1-benzopyran-4-one
    • NE-V
    • 3-(Benzo[d][1,3]dioxol-5-ylmethyl)-5,7-dihydroxy-6,8-dimethyl-4H-chromen-4-one
    • AUTZLTCWRDPAPV-UHFFFAOYSA-
    • C17473
    • 3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6,8-dimethylchromen-4-one
    • 3-[(2H-1,3-benzodioxol-5-yl)methyl]-5,7-dihydroxy-6,8-dimethyl-4H-1-benzopyran-4-one
    • Methylophiopogonone A
    • MDL: MFCD26145133
    • Inchi: 1S/C19H16O6/c1-9-16(20)10(2)19-15(17(9)21)18(22)12(7-23-19)5-11-3-4-13-14(6-11)25-8-24-13/h3-4,6-7,20-21H,5,8H2,1-2H3
    • InChI Key: AUTZLTCWRDPAPV-UHFFFAOYSA-N
    • SMILES: O1C=C(C(C2C(=C(C)C(=C(C)C1=2)O)O)=O)CC1=CC=C2C(=C1)OCO2

Computed Properties

  • Exact Mass: 340.09468823 g/mol
  • Monoisotopic Mass: 340.09468823 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 2
  • Complexity: 560
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 340.3
  • XLogP3: 3.9
  • Topological Polar Surface Area: 85.2

Experimental Properties

  • Color/Form: Powder
  • Density: 1.454±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Insuluble (4.4E-3 g/L) (25 ºC),

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